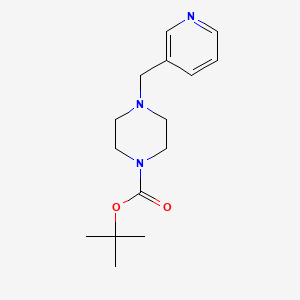

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 4-(pyridin-3-ylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h4-6,11H,7-10,12H2,1-3H3 |

InChI Key |

IYDQGSACDIYAST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method for synthesizing tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate employs visible light photocatalysis, as detailed in recent patents. This approach utilizes 2-aminopyridine and piperazine-1-carboxylic acid tert-butyl ester as starting materials, with acridine salt as a photocatalyst and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. The reaction proceeds in anhydrous dichloroethane under oxygen atmosphere, irradiated by blue LED light (450–470 nm) for 10 hours.

Key advantages include:

Table 1: Optimized Reaction Conditions for Photocatalytic Synthesis

| Parameter | Specification |

|---|---|

| Catalyst | Acridine salt (5 mol%) |

| Oxidant | TEMPO (1.2 equiv) |

| Solvent | Anhydrous 1,2-dichloroethane |

| Light Source | Blue LED (450–470 nm) |

| Reaction Time | 10 hours |

| Yield | 95% |

Mechanistic Insights

Traditional Multi-Step Synthesis Approaches

Two-Step Metal-Catalyzed Coupling

Prior to photocatalytic advancements, this compound was synthesized via a two-step linear process :

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of tert-butyl piperazine-1-carboxylate with 3-(bromomethyl)pyridine.

-

Hydrogenation : Reduction of intermediates using palladium on carbon (Pd/C) under hydrogen atmosphere.

This method suffers from:

Hydrazine-Mediated Cyclization

An alternative route involves cyclization of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine , forming a pyrazole intermediate. While this method achieves moderate yields, it introduces structural heterogeneity, requiring rigorous chromatographic separation.

Comparative Analysis of Synthesis Methods

Table 2: Performance Metrics of Key Synthesis Methods

| Method | Yield | Catalyst | Steps | Environmental Impact |

|---|---|---|---|---|

| Photocatalysis | 95% | Acridine salt | 1 | Low (no metals/H₂) |

| Two-Step Coupling | ≤81.8% | Pd/C | 2 | High (Pd waste) |

| Hydrazine Cyclization | 60–70% | None | 2 | Moderate (toxic byproducts) |

The photocatalytic method outperforms alternatives in yield, step economy, and sustainability. Its reliance on oxygen as a terminal oxidant aligns with green chemistry principles, whereas traditional methods generate metal waste or hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-based compounds. A common method is the use of N-Boc-piperazine and pyridine-3-carboxaldehyde under basic conditions, often in solvents like acetonitrile or dichloromethane, utilizing bases such as triethylamine to facilitate the reaction .

Medicinal Chemistry

This compound serves as a crucial building block in the development of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design.

Key Areas of Application:

- Antitumor Agents : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression, such as CDK4/6. This suggests its utility in targeted cancer therapies .

- Enzyme Inhibitors : It is used in the development of inhibitors for various enzymes, contributing to advancements in treating diseases linked to enzyme dysfunction.

- Receptor Modulators : The compound's ability to modulate receptor activity positions it as a candidate for neurological and psychiatric drug development.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its versatility allows chemists to modify its structure through various chemical reactions, including oxidation, reduction, and substitution reactions .

This compound exhibits notable biological activities:

- Antitumor Activity : Studies have shown that it can inhibit tumor growth by interfering with specific signaling pathways .

Mechanism of Action : The compound engages with molecular targets through hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Case Studies and Research Data

Several studies have documented the efficacy of this compound in various applications:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of CDK4/6 leading to reduced cell proliferation in vitro. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in metabolic disorders. |

| Study C | Receptor Modulation | Showed modulation of neurotransmitter receptors, indicating potential for CNS applications. |

Mechanism of Action

The mechanism of action of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridinylmethyl group enhances binding affinity and specificity, making the compound effective in various biological assays .

Comparison with Similar Compounds

Key Observations :

- Suzuki Coupling Efficiency : Compounds 17a and 17b () exhibit lower yields (43–45%) due to steric hindrance from the para-substituted phenyl-pyridine system .

- Boc Deprotection Stability : Derivatives like 18a (93% purity) and 18b (91% purity) show improved stability post-Boc removal via trifluoroacetic acid (TFA), suggesting the Boc group’s lability under acidic conditions .

- Functional Group Impact: The introduction of electron-donating groups (e.g., 6-amino in ) enhances reactivity in subsequent coupling reactions .

Stability and Degradation

Biological Activity

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate, also known as a derivative of piperazine, is an important compound in medicinal chemistry with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- CAS Number : 571188-59-5

This compound is characterized by a piperazine ring substituted with a tert-butyl ester and a pyridine moiety, which enhances its pharmacological profile.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antitumor Activity

- Mechanism of Action :

- Research Findings :

Case Studies and Research Data

Pharmacological Implications

The biological activity of this compound extends beyond its role as a synthetic intermediate. Its structural features allow it to engage in multiple interactions with biological targets:

- Kinase Inhibition : The compound's interactions with CDK4/6 suggest potential applications in treating various cancers through targeted therapy.

Safety and Toxicology

While the compound shows promising therapeutic effects, safety assessments are crucial. The compound has been noted to cause skin and eye irritation upon exposure, indicating the need for careful handling during synthesis and application .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate?

The compound is typically synthesized via reductive amination using N-Boc-piperazine and pyridine-3-carboxaldehyde under basic conditions (e.g., triethylamine) in solvents like acetonitrile or dichloromethane . Alternative routes involve Suzuki-Miyaura coupling, where tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the product after column chromatography .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Proton and carbon NMR are used to confirm the piperazine ring substitution pattern and pyridinylmethyl integration. For example, coupling constants in NMR resolve stereochemical ambiguities .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, verifying bond lengths and angles (e.g., C-N bonds in the piperazine ring at ~1.45 Å) .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a precursor for drug candidates targeting receptors (e.g., dopamine D2) and enzymes (e.g., prolyl-hydroxylase inhibitors like Izilendustat). The pyridinylmethyl group enhances binding affinity, while the tert-butyl ester acts as a protecting group for further modifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during reductive amination .

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling can enhance cross-coupling efficiency .

- Purification : Gradient elution in flash chromatography (e.g., 0–40% EtOAc/CHCl₃) resolves by-products, achieving >90% purity .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Competitive Binding Assays : Compare IC₅₀ values across assays using standardized protocols (e.g., radioligand displacement for receptor affinity vs. enzymatic activity assays) .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the pyridinylmethyl or tert-butyl groups identifies critical pharmacophores .

Q. What experimental strategies address challenges in stereochemical control during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-configured intermediates to enforce desired stereochemistry .

- Dynamic Resolution : Enzymatic or chemical resolution (e.g., diastereomeric salt formation) separates enantiomers .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to prolyl-hydroxylase or dopamine receptors, guided by X-ray structures (PDB IDs: 4H8J, 6CM4) .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., His298 in HIF-PH enzymes) .

Q. What analytical techniques are critical for stability studies under varying pH and temperature?

- HPLC-MS : Monitors degradation products (e.g., tert-butyl deprotection at pH < 2) .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .

Data Contradiction Analysis

Q. How to validate conflicting reports on the compound’s prolyl-hydroxylase inhibition potency?

Q. Why do crystallographic data sometimes conflict with computational conformational predictions?

- Solvent Effects : X-ray structures may reflect crystal packing forces, whereas simulations model solution-phase conformations. Compare with NMR data in DMSO-d₆ or CDCl₃ .

- Tautomerism : Assess pH-dependent equilibria (e.g., pyridine ring protonation) using -NMR .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.